molecular formula C6H8O13Pr2 B1516164 Hydrate praseodymium (III) oxalate

Hydrate praseodymium (III) oxalate

Cat. No.: B1516164
M. Wt: 569.93 g/mol
InChI Key: ABYIWIMCTNCBHP-UHFFFAOYSA-N
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Description

Hydrate praseodymium (III) oxalate, with the chemical formula Pr₂(C₂O₄)₃·xH₂O, is a rare earth oxalate compound valued for its stability and versatility in advanced material synthesis. Its CAS number is 28877-86-3, and it typically appears as a green crystalline powder .

Properties

Molecular Formula

C6H8O13Pr2

Molecular Weight

569.93 g/mol

IUPAC Name

oxalic acid;praseodymium;hydrate

InChI

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;

InChI Key

ABYIWIMCTNCBHP-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Pr].[Pr]

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Catalysis and Material Science
    • Praseodymium (III) oxalate is a precursor for synthesizing praseodymium oxide nanoparticles, which are utilized in catalysis and material science due to their unique properties and high surface area .
    • It serves as a reference material in various characterization techniques, such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR), due to its well-defined crystalline structure .
  • Optical Materials
    • The compound is used in the production of optical materials, including colored glasses and ceramics. When mixed with other compounds, it can impart intense yellow coloration to glass, making it valuable in decorative applications .
  • Environmental Applications
    • Recent studies have highlighted its role in recovering rare earth elements (REEs) from leachates. Functionalized hydrogels incorporating praseodymium oxalate have shown high selectivity for REEs, facilitating efficient recovery processes .

Case Studies

Study Objective Methodology Results
Recovery of REEs from leachates To develop a sorbent for selective recovery of Pr(III)Utilized functionalized algal/polyethyleneimine beadsAchieved maximum sorption capacities of 2.14 mmol Pr g1^{-1}
Synthesis of Praseodymium Oxide Nanoparticles To investigate the thermal decomposition of praseodymium oxalateMicrowave heating at 750 °C for 2 hoursSuccessfully produced micron-sized praseodymium oxide powders
Optical Properties in Glass Production To evaluate the coloring properties of praseodymium oxalateMixed with silica-based glass formulationsResulted in vibrant yellow coloration

Comparison with Similar Compounds

Neodymium Oxalate Hydrate (Nd₂(C₂O₄)₃·10H₂O)

  • Thermal Decomposition : Requires 900°C for complete decomposition, higher than praseodymium oxalate’s 750–800°C .
  • Structural Similarity : XRD patterns of neodymium and praseodymium oxalates overlap, but praseodymium peaks exhibit lower intensity .
  • Co-Precipitation : Praseodymium often co-precipitates with neodymium oxalate, leading to mixed-phase materials unless rigorously controlled .
  • Applications : Primarily used in magnet recycling and rare earth (RE) separation processes .

Praseodymium Sulfate Hydrate (Pr₂(SO₄)₃·xH₂O)

  • Solubility : Water-soluble, unlike the insoluble oxalate .
  • Thermal Stability : Decomposes at 1010°C , forming praseodymium oxide sulfates, which limits its direct use in oxide synthesis .
  • Applications : Primarily employed in laboratory settings for analytical chemistry and as a soluble praseodymium source .

Praseodymium Nitrate Hydrate (Pr(NO₃)₃·6H₂O)

  • Solubility : Highly soluble in water and polar solvents, facilitating its use in solution-based syntheses .
  • Thermal Behavior : Decomposes at lower temperatures (~300°C) to form Pr₆O₁₁, but impurities like nitrates may persist .
  • Applications: Preferred for preparing praseodymium-doped nanomaterials and luminescent compounds .

Other Praseodymium Compounds

  • Praseodymium Hydroxide (Pr(OH)₃) : Insoluble in water; used in wastewater treatment and as an intermediate for oxide production .
  • Praseodymium Acetate Hydrate (Pr(CH₃COO)₃·xH₂O) : Soluble in acetic acid; applied in crystallography and protein studies .

Comparative Data Table

Compound Chemical Formula Solubility in Water Decomposition Temp (°C) Key Applications
Hydrate Praseodymium (III) Oxalate Pr₂(C₂O₄)₃·xH₂O Insoluble 750 (microwave), 800 (conventional) Catalysts, optics, magnets
Neodymium Oxalate Hydrate Nd₂(C₂O₄)₃·10H₂O Insoluble 900 Magnet recycling, RE separation
Praseodymium Sulfate Hydrate Pr₂(SO₄)₃·xH₂O Soluble 1010 Analytical chemistry
Praseodymium Nitrate Hydrate Pr(NO₃)₃·6H₂O Soluble ~300 Nanomaterials, luminescent compounds

Key Research Findings

  • Microwave vs. Conventional Heating : Praseodymium oxalate decomposed via microwave yields finer, more uniform Pr₆O₁₁ particles compared to conventional methods, enhancing catalytic and optical performance .
  • Market Trends: Demand for praseodymium oxalate is rising in optics and nanotechnology, whereas neodymium oxalate dominates magnet production .
  • Co-Precipitation Challenges : Praseodymium’s tendency to co-precipitate with neodymium complicates high-purity RE recovery, necessitating pH and concentration controls .

Preparation Methods

Synthesis of Hydrate Praseodymium (III) Oxalate

The primary method for preparing this compound involves the precipitation reaction between soluble praseodymium salts and oxalic acid in aqueous solution. This method is well-documented and widely used due to its simplicity and effectiveness.

  • Reaction:

    $$
    2 \text{Pr}^{3+} + 3 \text{C}2\text{O}4^{2-} + x \text{H}2\text{O} \rightarrow \text{Pr}2(\text{C}2\text{O}4)3 \cdot x \text{H}2\text{O} \downarrow
    $$

  • Process Details:

    • Soluble praseodymium salts such as praseodymium nitrate or chloride are dissolved in water.
    • Oxalic acid solution is added slowly under stirring.
    • The praseodymium oxalate hydrate precipitates as light green crystalline solids.
    • The precipitate is filtered, washed, and dried to obtain the hydrate form, commonly with 10 molecules of water (Pr₂(C₂O₄)₃·10H₂O).

This method yields a highly insoluble hydrate that can be further processed thermally to obtain praseodymium oxide.

Thermal Decomposition and Calcination

This compound is often used as a precursor for praseodymium oxide. Understanding its thermal behavior is critical for optimizing preparation and subsequent use.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

    Research shows that the hydrate decomposes in multiple steps upon heating:

    • Initial dehydration occurs with loss of absorbed and crystalline water, typically completed by about 390 °C.
    • The oxalate decomposes to intermediate compounds like praseodymium oxycarbonate and finally to praseodymium oxide at higher temperatures (~650–800 °C).
    • Complete conversion to praseodymium oxide (Pr₆O₁₁) requires calcination at approximately 750–800 °C for around 2 hours.
  • Key Thermal Events:

    Temperature Range (°C) Event Description
    Up to 100 Loss of absorbed water Endothermic peak around 49.5 °C
    180–390 Stepwise dehydration Loss of crystalline water molecules
    390–650 Decomposition of oxalate Formation of intermediate compounds
    650–800 Formation of praseodymium oxide Final oxide phase crystallizes
  • Calcination Conditions:

    Optimal calcination at 750 °C for 2 hours yields micron-sized praseodymium oxide powders with uniform morphology and stable particle size distribution.

Morphology and Surface Characteristics

  • Morphological Analysis:

    Scanning Electron Microscopy (SEM) studies reveal that holding time during calcination influences particle size and uniformity. A 2-hour holding time at 750 °C produces powders with desired particle size (~4.32 μm median diameter) and uniform morphology.

  • Surface Area and Porosity:

    Brunauer–Emmett–Teller (BET) analysis indicates:

    Parameter Value at 750 °C for 2 h
    Surface Area (m²/g) 6.628
    Pore Diameter (nm) 1.86
    Pore Volume (cm³/g) 0.026

    The pore size distribution becomes more uniform with increased holding time, with mesopores enlarging within 1–2 hours and shrinking after 2–3 hours of calcination.

Comparative Notes on Precursors

  • Hydrated praseodymium acetate and oxalate both serve as precursors to praseodymium oxide, but the oxalate precursor generally yields oxides with lower surface area (~8 m²/g) compared to acetate (~18 m²/g), which may influence catalytic or material properties.

  • The decomposition products differ slightly, with oxalate decomposition releasing carbon oxides, while acetate decomposition involves acetone and acetic acid intermediates.

Summary Table of Preparation Parameters

Preparation Step Conditions / Details Outcome / Notes
Precipitation Praseodymium salt + oxalic acid in water Formation of Pr₂(C₂O₄)₃·10H₂O hydrate crystals
Drying Ambient or mild heating Stable hydrate suitable for further processing
Thermal Dehydration Up to 390 °C Stepwise removal of water molecules
Oxalate Decomposition 390–650 °C Formation of intermediate oxycarbonates
Calcination 750 °C, 2 hours in air or microwave field Conversion to Pr₆O₁₁ oxide with uniform morphology
Morphology Control Holding time optimization 2 hours optimal for particle size and porosity

Research Findings and Recommendations

  • Microwave-assisted calcination at 750 °C for 2 hours is effective for producing micron-sized praseodymium oxide powders from the hydrate precursor with minimal loss on ignition (0.39%), indicating high purity and completeness of decomposition.

  • The dehydration process occurs in three distinct steps, which should be carefully controlled to avoid premature decomposition or incomplete conversion.

  • Surface area and porosity are sensitive to calcination time; thus, precise control of holding time is recommended to achieve desired physical properties.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing hydrated praseodymium (III) oxalate?

  • Methodology :

  • Polyol method : Use hydrated praseodymium oxalate as a precursor in ionic liquid-mediated synthesis (e.g., [BMIM]-PF6) to produce nanoparticles. Monitor reaction parameters (temperature: 180–220°C; time: 2–4 h) and confirm purity via FT-IR and XRD .
  • Microwave-assisted synthesis : Achieve rapid decomposition of praseodymium oxalate at 750°C for 2 h to form Pr₆O₁₁ with uniform particle morphology (D₅₀ = 4.32 µm) .
    • Key parameters : Crystallinity (XRD), particle size (SEM), and ignition loss (<1%) .

Q. How does thermal decomposition of hydrated praseodymium (III) oxalate proceed?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Track mass loss stages (dehydration, oxalate decomposition) between 200–750°C. Compare with differential scanning calorimetry (DSC) to identify endo/exothermic peaks .
  • Final product : Black Pr₆O₁₁ (mixed Pr³⁺/Pr⁴⁺ oxide) confirmed via XRD and FT-IR, with trace carbonate impurities removed above 600°C .

Q. What spectroscopic techniques are used to characterize praseodymium (III) oxalate hydrates?

  • Methodology :

  • Visible absorption spectroscopy : Identify Pr³⁺ transitions at 589–590 nm (yellow-orange) and 444–482 nm (blue/violet) .
  • FT-IR : Detect oxalate C-O stretching (~1600 cm⁻¹) and Pr-O bonds (~500 cm⁻¹) .
  • Luminescence studies : Weak emission due to Pr³⁺ f-f transitions; enhance via doping (e.g., Sr/Ca silicate matrices) .

Advanced Research Questions

Q. How do microwave and conventional calcination methods differ in producing Pr₆O₁₁ from praseodymium oxalate?

  • Methodology :

  • Comparative analysis :
ParameterMicrowave (750°C, 2 h)Conventional (800°C, 4 h)
Particle size (D₅₀)4.32 µm>10 µm (agglomerated)
Surface area6.628 m²/g<5 m²/g
Purity (Pr₆O₁₁)>99%~95% (residual carbonates)
  • Conclusion : Microwave heating reduces agglomeration and energy consumption .

Q. How can contradictions in optical data for Pr³⁺-doped materials be resolved?

  • Case study : Variations in absorption band positions (e.g., ±5 nm shifts) due to counter-ions (oxalate vs. nitrate) or crystal field effects .
  • Resolution :

  • Use high-resolution spectroscopy (e.g., Raman) to distinguish lattice vibrations from electronic transitions .
  • Normalize data to reference matrices (e.g., gadolinium oxalate hosts) .

Q. What strategies improve the catalytic or magnetic performance of praseodymium oxalate-derived materials?

  • Methodology :

  • Doping : Introduce transition metals (e.g., Co²⁺) during synthesis to modify Pr₆O₁₁’s redox activity .
  • Morphological control : Use templated growth (e.g., MWCNT nanocomposites) to enhance surface area and charge transfer .
    • Performance metrics : BET surface area (>10 m²/g), catalytic turnover frequency, and coercivity (for magnetic applications) .

Data Contradictions and Validation

Q. Why do some studies report variable Pr³⁺/Pr⁴⁺ ratios in Pr₆O₁₁?

  • Root cause : Oxygen availability during decomposition. Higher O₂ partial pressure increases Pr⁴⁺ content .
  • Validation : Use X-ray photoelectron spectroscopy (XPS) to quantify Pr oxidation states and correlate with O₂ flow rates .

Q. How reliable are solubility claims for praseodymium (III) oxalate in aqueous vs. organic solvents?

  • Evidence : Praseodymium oxalate is insoluble in water and organic solvents (e.g., ethanol), but soluble in strong acids (e.g., HNO₃) via ligand displacement .
  • Experimental confirmation : Conduct gravimetric analysis after solvent exposure to measure residual mass .

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